molecular formula C12H9BO4 B13974232 Dibenzo[b,e][1,4]dioxin-2-ylboronic acid

Dibenzo[b,e][1,4]dioxin-2-ylboronic acid

Cat. No.: B13974232
M. Wt: 228.01 g/mol
InChI Key: RTIVQDQWZLIWQY-UHFFFAOYSA-N
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Description

Dibenzo[b,e][1,4]dioxin-2-ylboronic acid: is a boronic acid derivative with the molecular formula C12H9BO4 This compound is characterized by the presence of a dibenzo[b,e][1,4]dioxin core structure, which is a polycyclic aromatic system, and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,e][1,4]dioxin-2-ylboronic acid typically involves the formation of the dibenzo[b,e][1,4]dioxin core followed by the introduction of the boronic acid group. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a dibenzo[b,e][1,4]dioxin halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also employed in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of dibenzo[b,e][1,4]dioxin-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The aromatic system provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

    Dibenzo[b,e][1,4]dioxin: The parent compound without the boronic acid group.

    Dibenzo[b,e][1,4]dioxin-2-ylmethanol: A derivative with a hydroxymethyl group instead of the boronic acid.

    Dibenzo[b,e][1,4]dioxin-2-ylamine: A derivative with an amino group.

Uniqueness: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a building block for complex organic molecules .

Properties

Molecular Formula

C12H9BO4

Molecular Weight

228.01 g/mol

IUPAC Name

dibenzo-p-dioxin-2-ylboronic acid

InChI

InChI=1S/C12H9BO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H

InChI Key

RTIVQDQWZLIWQY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC3=CC=CC=C3O2)(O)O

Origin of Product

United States

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